2-Methoxy-5-(naphthalen-1-yl)nicotinic acid
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Overview
Description
2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.30 g/mol This compound is a derivative of nicotinic acid, featuring a methoxy group at the 2-position and a naphthalen-1-yl group at the 5-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 1-naphthylamine.
Coupling Reaction: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then coupled with 1-naphthylamine in the presence of a base such as triethylamine (TEA) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(naphthalen-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Hydroxy-5-(naphthalen-1-yl)nicotinic acid.
Reduction: 2-Methoxy-5-(naphthalen-1-yl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(naphthalen-1-yl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-pyridinylboronic acid: Another derivative of nicotinic acid with a boronic acid group.
5-Methoxy-2-methyl-3-indoleacetic acid: A derivative of indoleacetic acid with a methoxy group.
6-Methoxy-2-naphthoic acid: A naphthoic acid derivative with a methoxy group.
Uniqueness
2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and naphthalen-1-yl groups on the nicotinic acid ring enhances its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
2-methoxy-5-naphthalen-1-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-16-15(17(19)20)9-12(10-18-16)14-8-4-6-11-5-2-3-7-13(11)14/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFGQNJFXJEUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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